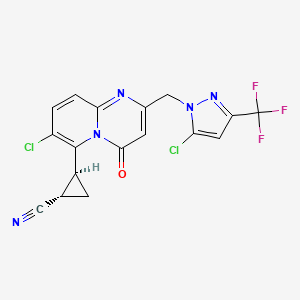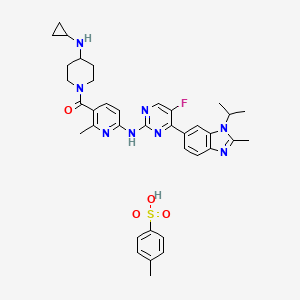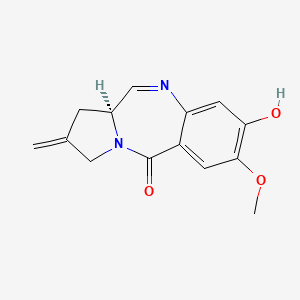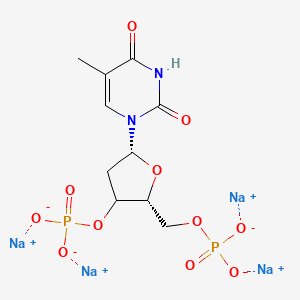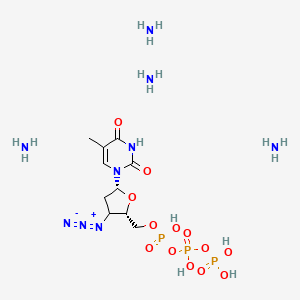![molecular formula C25H43LiN7O19P3S B10855335 lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonyl Coenzyme A (lithium) is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis, as well as the transport of α-ketoglutarate across the mitochondrial membrane . This compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
準備方法
Synthetic Routes and Reaction Conditions
Malonyl Coenzyme A (lithium) is synthesized through the carboxylation of acetyl coenzyme A. The reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor . The reaction conditions typically involve the presence of bicarbonate and ATP, which provide the necessary energy for the carboxylation process .
Industrial Production Methods
Industrial production of malonyl coenzyme A (lithium) involves the use of recombinant microorganisms engineered to overexpress acetyl coenzyme A carboxylase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of malonyl coenzyme A .
化学反応の分析
Types of Reactions
Malonyl Coenzyme A (lithium) undergoes several types of chemical reactions, including:
Condensation Reactions: It participates in the condensation with acetyl coenzyme A to form fatty acids.
Decarboxylation Reactions: It can be decarboxylated to form acetyl coenzyme A.
Transacylation Reactions: It transfers the malonyl group to acyl carrier proteins during fatty acid synthesis.
Common Reagents and Conditions
Condensation Reactions: These reactions typically require the presence of fatty acid synthase and NADPH as a reducing agent.
Decarboxylation Reactions: These reactions are catalyzed by malonyl coenzyme A decarboxylase and occur under physiological conditions.
Transacylation Reactions: These reactions involve the enzyme malonyl coenzyme A:acyl carrier protein transacylase (MCAT) and occur in the presence of acyl carrier proteins.
Major Products Formed
Fatty Acids: Formed through the condensation of malonyl coenzyme A with acetyl coenzyme A.
Acetyl Coenzyme A: Formed through the decarboxylation of malonyl coenzyme A.
科学的研究の応用
Malonyl Coenzyme A (lithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various fatty acids and polyketides.
Biology: It plays a crucial role in the regulation of fatty acid metabolism and energy homeostasis.
Medicine: It is studied for its potential role in metabolic disorders and as a target for drug development.
作用機序
Malonyl Coenzyme A (lithium) exerts its effects by serving as a substrate for fatty acid synthase and other enzymes involved in fatty acid metabolism . It provides two-carbon units for the elongation of fatty acid chains and regulates the rate-limiting step in fatty acid oxidation by inhibiting carnitine palmitoyltransferase I . This inhibition prevents the transport of long-chain fatty acids into the mitochondria, thereby reducing their oxidation .
類似化合物との比較
Similar Compounds
Acetyl Coenzyme A (lithium): Another coenzyme A derivative involved in various metabolic pathways.
Propionyl Coenzyme A (lithium): Involved in the metabolism of odd-chain fatty acids.
Butyryl Coenzyme A (lithium): Participates in the synthesis of butyrate and other short-chain fatty acids.
Uniqueness
Malonyl Coenzyme A (lithium) is unique due to its specific role in fatty acid and polyketide synthesis. Unlike other coenzyme A derivatives, it serves as an extender unit in the synthesis of bacterial aromatic polyketides and plays a crucial role in the regulation of fatty acid metabolism .
特性
分子式 |
C25H43LiN7O19P3S |
|---|---|
分子量 |
877.6 g/mol |
IUPAC名 |
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane |
InChI |
InChI=1S/C24H38N7O19P3S.CH4.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);1H4;;/q;;+1;-1/t12-,17-,18-,19+,23-;;;/m1.../s1 |
InChIキー |
MSFGVOYTILNPFV-SJFFXJGCSA-N |
異性体SMILES |
[H-].[Li+].C.CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
正規SMILES |
[H-].[Li+].C.CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)
![methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)

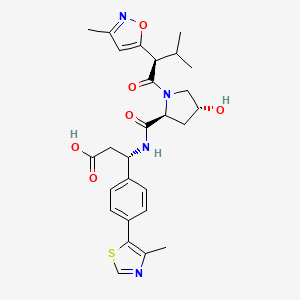
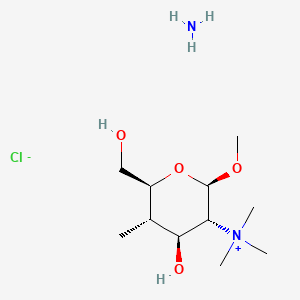
![[(2R,3S,4S,5R,6S)-6-[[(1S,2R,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855285.png)
![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
